2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)-
Description
Key Isomeric Features:
Double Bond Geometry:
Conjugation Effects:
Table 3: Comparative analysis of isomeric variants
Impact of Configuration:
- Solubility: The all-E configuration reduces solubility in polar solvents due to decreased molecular dipole moments.
- Reactivity: Conjugated dienes (6,8,10) participate in Diels-Alder reactions, while isolated double bonds (2,6) are prone to electrophilic additions.
- Spectral Identification: Distinctive $$ ^1\text{H NMR} $$ signals for vinyl protons ($$\delta = 5.2-5.8\ \text{ppm}$$) and amide NH ($$\delta = 6.1\ \text{ppm}$$).
Properties
IUPAC Name |
N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h4-9,12-13,15H,10-11,14H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXYHCVXUCYYJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CCCC=CC(=O)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276486 | |
| Record name | 2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10076-00-3 | |
| Record name | 2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amidation Using Dicyclohexylcarbodiimide (DCC)
The most widely reported method employs dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate amide bond formation. The reaction proceeds in anhydrous dichloromethane or tetrahydrofuran under nitrogen atmosphere to minimize side reactions.
Procedure:
- Dodecatetraenoic acid (1.0 equiv) and isobutylamine (1.2 equiv) are dissolved in anhydrous tetrahydrofuran.
- DCC (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.
- The precipitated dicyclohexylurea (DCU) is removed by filtration, and the filtrate is concentrated under reduced pressure.
Key Parameters:
Alternative Coupling Agents
While DCC is predominant, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) has been explored for improved solubility of byproducts. However, this method requires additional steps to remove NHS esters.
Purification and Characterization
Column Chromatography
The crude product is purified via silica gel column chromatography using a gradient of ethyl acetate in hexane (10–40%). Fractions containing the target compound are identified by thin-layer chromatography (TLC) and pooled.
Preparative High-Performance Liquid Chromatography (HPLC)
For high-purity applications (>98%), preparative HPLC with a chiral stationary phase (e.g., CHIRALPAK® IA) resolves geometric isomers. A hexane–ethyl acetate (9:1) mobile phase achieves baseline separation, as demonstrated in the isolation of analogous tetraenamides.
Typical HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | CHIRALPAK® IA, 10 mm × 250 mm |
| Mobile Phase | Hexane–ethyl acetate (9:1) |
| Flow Rate | 2.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 8–9 minutes |
Spectroscopic Characterization
- NMR: ¹H NMR (400 MHz, CDCl₃) displays characteristic signals for conjugated dienes (δ 5.3–5.8 ppm) and the amide proton (δ 6.2 ppm).
- IR: A strong absorption at ~1650 cm⁻¹ confirms the amide C=O bond.
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors enhance heat and mass transfer, reducing reaction times to 2–4 hours. Key advancements include:
Automated Reactor Systems
Waste Management
The insoluble DCU byproduct is filtered and recycled into urea derivatives, aligning with green chemistry principles.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| DCC-Mediated Amidation | 85 | 95 | 12.50 | High |
| EDC/NHS Amidation | 78 | 92 | 18.00 | Moderate |
| Continuous Flow | 90 | 97 | 8.40 | Very High |
Challenges and Mitigation Strategies
Stereochemical Control
The (2E,6E,8E,10E) configuration requires strict control of reaction conditions. Low temperatures (0–5°C) and anhydrous solvents prevent double-bond isomerization.
Byproduct Formation
- DCU Precipitation: Efficient filtration minimizes contamination.
- Oxidation: Antioxidants like butylated hydroxytoluene (BHT) are added during purification.
Emerging Techniques
Enzymatic Amidation
Recent studies explore lipase-catalyzed amidation in non-aqueous media. Candida antarctica lipase B achieves 60% conversion under mild conditions (pH 7.0, 30°C), though yields remain inferior to chemical methods.
Photochemical Synthesis
UV-light-mediated coupling of dodecatetraenoyl chloride and isobutylamine shows promise for rapid synthesis (1–2 hours) but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated amide derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its pharmacological properties, particularly in the context of anti-inflammatory and anticancer activities.
Anti-inflammatory Activity
Research indicates that dodecatetraenamide exhibits inhibitory effects on lipoxygenase enzymes. For example:
- In a study involving RBL-1 cells, it was shown to inhibit 5-lipoxygenase (5-LOX), suggesting potential use in managing inflammatory conditions .
- The compound also demonstrated the ability to reduce nitric oxide production in microglial cells stimulated by lipopolysaccharides (LPS), highlighting its anti-inflammatory potential .
Anticancer Activity
Dodecatetraenamide has shown promise in cancer research:
- It has been reported to induce apoptosis in various human cancer cell lines such as HCT-116 (colon cancer) and A549 (lung cancer) by activating caspases involved in intrinsic and extrinsic apoptotic pathways .
- The ethyl acetate soluble fraction containing dodecatetraenamide exhibited cytotoxicity against multiple cancer cell lines and enhanced the sensitivity of HeLa cells to paclitaxel .
Cosmetic Applications
The compound is also being explored for its safety and efficacy in cosmetic formulations:
- A human repeated insult patch test indicated that dodecatetraenamide did not elicit positive irritation or sensitization responses at a concentration of 2% . This suggests it may be suitable for use in skin care products.
- Its potential as a skin conditioning agent has been highlighted in safety assessments of Zanthoxylum piperitum-derived ingredients .
Food Science Applications
Dodecatetraenamide is derived from Zanthoxylum piperitum (Japanese pepper), which is known for its culinary uses. The compound's bioactive properties may contribute to:
- Flavor enhancement : Its unique flavor profile can enhance food products.
- Preservation : Due to its anti-inflammatory and antimicrobial properties, it may help in extending the shelf life of food products.
Data Table: Summary of Applications
Case Studies
- Study on Anti-inflammatory Effects : A study conducted on RBL-1 cells demonstrated that dodecatetraenamide significantly inhibited the production of inflammatory mediators, suggesting its utility in treating conditions like asthma or arthritis .
- Cytotoxicity in Cancer Research : In vitro studies showed that treatment with dodecatetraenamide resulted in significant apoptosis in HCT-116 cells through caspase activation pathways. This positions the compound as a candidate for further development in oncology .
- Cosmetic Safety Assessment : The safety profile established through HRIPT indicates that dodecatetraenamide could be integrated into cosmetic formulations without adverse effects on human skin .
Mechanism of Action
The mechanism by which 2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)- exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. Its conjugated double bonds allow it to participate in electron transfer reactions, which can impact cellular signaling and metabolic pathways.
Comparison with Similar Compounds
Research Findings and Data
Table 2: Chromatographic and Spectroscopic Data
Degradation and Stability :
Biological Activity
2,6,8,10-Dodecatetraenamide, N-(2-methylpropyl)-, (2E,6E,8E,10E)- is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of 2,6,8,10-Dodecatetraenamide is characterized by a long carbon chain with multiple double bonds. Its molecular formula is , and it has a molecular weight of approximately 247.3758 g/mol. The compound exhibits the following properties:
| Property | Value |
|---|---|
| CAS Number | 10076-00-3 |
| IUPAC Name | (2E,6E,8E,10E)-N-(2-methylpropyl)-dodeca-2,6,8,10-tetraenamide |
| Purity | 98% |
| LogP | 3.66 |
| Polar Surface Area | 20.31 Å |
Antimicrobial Properties
Research indicates that 2,6,8,10-Dodecatetraenamide exhibits notable antimicrobial properties. A study conducted by Wang et al. (2021) demonstrated that this compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 15-30 µg/mL.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. For instance, a study published in the Journal of Natural Products highlighted its ability to reduce pro-inflammatory cytokine production in macrophages. The compound significantly lowered levels of TNF-α and IL-6 in vitro when tested at concentrations of 10-50 µM.
Neuroprotective Activity
Neuroprotective effects have also been attributed to 2,6,8,10-Dodecatetraenamide. Research by Liu et al. (2020) showed that the compound protects neuronal cells from oxidative stress-induced apoptosis. In vivo studies using a mouse model indicated that administration of the compound improved cognitive function and reduced neuroinflammation.
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with skin infections caused by resistant bacterial strains, topical application of a formulation containing 2,6,8,10-Dodecatetraenamide led to significant improvement in symptoms within one week. Patients reported a reduction in pain and swelling compared to the control group.
Case Study 2: Inflammatory Bowel Disease
A double-blind placebo-controlled study investigated the effects of this compound on patients with inflammatory bowel disease (IBD). Results indicated that those receiving the treatment experienced fewer flare-ups and improved quality of life metrics compared to those on placebo.
Q & A
Q. How can kinetic parameters (e.g., metabolic half-life) be determined in hepatic microsomes?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
